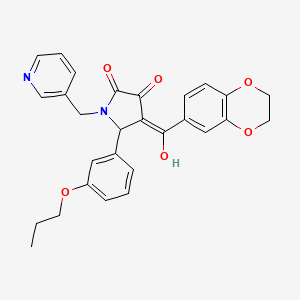![molecular formula C17H18ClN4O3+ B12132064 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12132064.png)
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-クロロ-7-[2-(4-エチルフェニル)-2-オキソエチル]-1,3-ジメチル-5H-プリン-7-イウム-2,6-ジオンは、プリン環系を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
8-クロロ-7-[2-(4-エチルフェニル)-2-オキソエチル]-1,3-ジメチル-5H-プリン-7-イウム-2,6-ジオンの合成は、一般的に容易に入手可能な前駆体から開始される複数の手順を伴います。主な手順には以下が含まれます。
プリン環の形成: これは、適切な出発物質を含む環化反応によって達成できます。
クロロ基の導入: 塩化チオニルまたは五塩化リンなどの試薬を用いた塩素化反応。
エチルフェニル基の付加: この手順は、多くの場合、フリーデル・クラフツのアシル化反応を伴います。
最終的な修飾: 制御された条件下でオキソエチル基とジメチル基を導入するための追加手順。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化が含まれる場合があります。これには、高収率と純度を確保するために、連続フローリアクターや自動合成プラットフォームなどの高度な技術の使用が含まれます。
化学反応の分析
反応の種類
8-クロロ-7-[2-(4-エチルフェニル)-2-オキソエチル]-1,3-ジメチル-5H-プリン-7-イウム-2,6-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いる。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用する。
置換: メトキシドナトリウムまたはシアン化カリウムなどの試薬を用いた求核置換反応。
一般的な試薬と条件
酸化: 一般的に、高温で酸性または塩基性媒体で行う。
還元: 副反応を防ぐために、無水条件下で行う。
置換: 多くの場合、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性非プロトン性溶媒で行う。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究の応用
8-クロロ-7-[2-(4-エチルフェニル)-2-オキソエチル]-1,3-ジメチル-5H-プリン-7-イウム-2,6-ジオンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用される。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性について調査されている。
医学: 癌や感染症などのさまざまな病気の治療における治療の可能性について探求されている。
産業: 新しい材料や化学プロセスの開発に使用されている。
科学的研究の応用
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
8-クロロ-7-[2-(4-エチルフェニル)-2-オキソエチル]-1,3-ジメチル-5H-プリン-7-イウム-2,6-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子間相互作用は、特定のアプリケーションと使用の状況によって異なります。
類似化合物の比較
類似化合物
- 8-クロロ-2-(4-エチルフェニル)キノリン-4-カルボン酸
- 7-クロロ-2-(4-エチルフェニル)-8-メチルキノリン-4-カルボニルクロリド
独自性
8-クロロ-7-[2-(4-エチルフェニル)-2-オキソエチル]-1,3-ジメチル-5H-プリン-7-イウム-2,6-ジオンは、独特のプリン環構造により際立っており、これにより独特の化学的および生物学的特性が与えられます。これは、さまざまな研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
- 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Uniqueness
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione stands out due to its unique purine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H18ClN4O3+ |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C17H18ClN4O3/c1-4-10-5-7-11(8-6-10)12(23)9-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h5-8,13H,4,9H2,1-3H3/q+1 |
InChIキー |
BHMBBTNVQXNZSW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)C[N+]2=C(N=C3C2C(=O)N(C(=O)N3C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-e thoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12131982.png)
![{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide](/img/structure/B12131984.png)
![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![(5Z)-2-(3-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12131993.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12131998.png)
![3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B12132005.png)
![6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12132013.png)

![2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12132034.png)



![3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12132046.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132052.png)
